2-Amino-3-fluoro-5-nitrobenzoic acid
Description
Properties
CAS No. |
101336-14-5 |
|---|---|
Molecular Formula |
C7H5FN2O4 |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) |
InChI Key |
QULHRHFQIGGDKQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-] |
Synonyms |
Benzoic acid, 2-amino-3-fluoro-5-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents critically determine physicochemical properties. Key analogs include:
Key Observations :
- Nitro vs. Fluoro Substitution: The nitro group at C5 in 2-amino-3-fluoro-5-nitrobenzoic acid increases acidity compared to fluoro-only analogs (e.g., 2-amino-5-fluorobenzoic acid) due to stronger electron withdrawal .
- Positional Isomerism: Moving the nitro group from C5 (2-amino-5-nitrobenzoic acid) to C2 (5-amino-2-nitrobenzoic acid) lowers the melting point by ~40°C, reflecting differences in crystal packing and intermolecular interactions .
- Methyl and Ester Derivatives: Methyl groups (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) enhance lipophilicity, while esterification (e.g., ethyl 2-amino-5-fluorobenzoate) reduces solubility in aqueous media .
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